![molecular formula C21H18N2O3 B14644436 {4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone CAS No. 56106-92-4](/img/structure/B14644436.png)
{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones This compound features a complex structure with multiple functional groups, including an ethyl group, a nitro group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by Friedel-Crafts acylation. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and acylation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, {4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and other aromatic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its derivatives may exhibit biological activity, making it a candidate for drug development and other biomedical applications.
Medicine
While not widely used in medicine, the compound’s derivatives are explored for their pharmacological properties. Research is ongoing to determine their efficacy and safety in various therapeutic contexts.
Industry
In the industrial sector, this compound is utilized in the manufacture of specialty chemicals, including advanced materials and coatings. Its unique properties make it valuable in the development of high-performance products.
Mechanism of Action
The mechanism of action of {4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions influence the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- {4-[Methyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone
- {4-[Ethyl(phenyl)amino]-2-nitrophenyl}(phenyl)methanone
- {4-[Ethyl(phenyl)amino]-3-nitrophenyl}(methyl)methanone
Uniqueness
{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone is unique due to its specific arrangement of functional groups, which confer distinct chemical properties. Its combination of an ethyl group, nitro group, and phenyl rings makes it versatile for various chemical reactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
56106-92-4 |
|---|---|
Molecular Formula |
C21H18N2O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[4-(N-ethylanilino)-3-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C21H18N2O3/c1-2-22(18-11-7-4-8-12-18)19-14-13-17(15-20(19)23(25)26)21(24)16-9-5-3-6-10-16/h3-15H,2H2,1H3 |
InChI Key |
XDXYSIBCCRBMFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


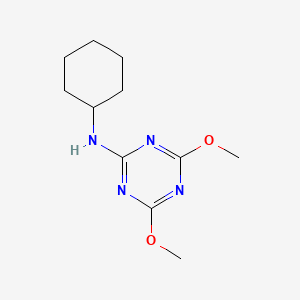
![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
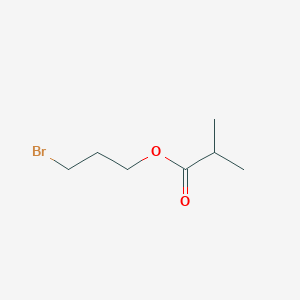
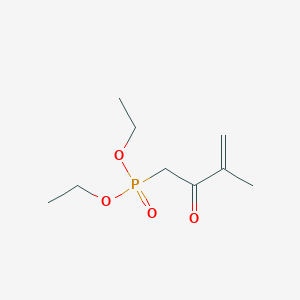
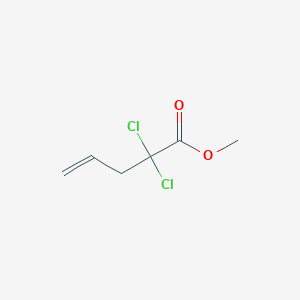
![Benzenamine, 4,4'-[(phenylmethoxy)methylene]bis[N,N-dimethyl-](/img/structure/B14644381.png)

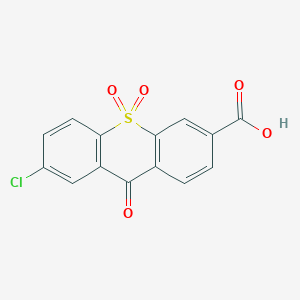
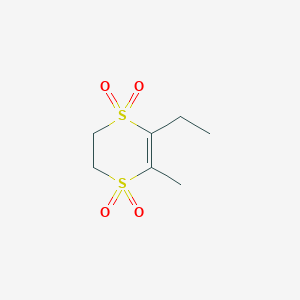
![Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate](/img/structure/B14644402.png)
![2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14644403.png)
![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)

![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
